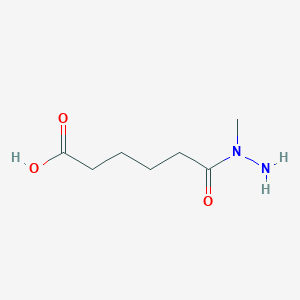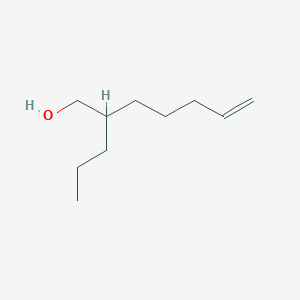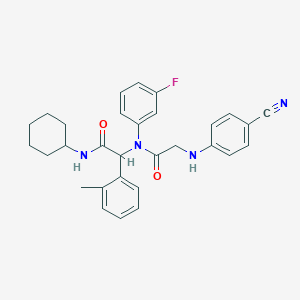
Adefovir Dipivoxil Dimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adefovir dipivoxil dimer is a prodrug of adefovir, an acyclic nucleotide analog with potent antiviral properties. It is primarily used in the treatment of chronic hepatitis B virus (HBV) infections. The dimer form enhances the drug’s stability and bioavailability, making it more effective in clinical applications .
Mechanism of Action
Target of Action
Adefovir Dipivoxil Dimer primarily targets the Hepatitis B Virus (HBV) DNA polymerase . This enzyme is crucial for the replication of the HBV genome .
Mode of Action
This compound is an acyclic nucleotide analog reverse transcriptase inhibitor (ntRTI) . It works by blocking the reverse transcriptase, an enzyme crucial for the HBV to reproduce in the body . It is ineffective against HIV-1 .
Biochemical Pathways
This compound inhibits the reverse transcriptase activity of the HBV DNA polymerase, a critical enzyme for the replication of the HBV genome . This inhibition disrupts the replication machinery of the virus, thereby preventing the virus from multiplying .
Pharmacokinetics
This compound is a prodrug, which means it is converted into its active form in the body . It has been found that alterations in liver esterase activity and renal function directly impact Adefovir Dipivoxil exposure . Drugs affecting liver enzymes or renal function significantly influence the metabolism and excretion of Adefovir Dipivoxil .
Result of Action
The inhibition of the HBV DNA polymerase by this compound leads to a reduction in the viral load in the body . This results in the alleviation of the symptoms of chronic hepatitis B .
Action Environment
Environmental factors such as the presence of other drugs can influence the action, efficacy, and stability of this compound . For instance, Nonsteroidal anti-inflammatory drugs (NSAIDs), histamine H2 receptor antagonists, aminoglycoside antibiotics, and cytochrome P450 enzyme inducers/inhibitors can affect the metabolism and elimination of Adefovir Dipivoxil . Therefore, it is crucial to monitor potential interactions to optimize the safety and efficacy of Adefovir Dipivoxil therapy for chronic HBV patients .
Preparation Methods
Synthetic Routes and Reaction Conditions: Adefovir dipivoxil dimer is synthesized by replacing the ribose phosphate group of adefovir with an isopolar phosphonomethyl ether functionality. This modification neutralizes the negative charge of the drug, making it lipid-soluble and capable of diffusing across cell membranes .
Industrial Production Methods: The industrial production of this compound involves a series of chemical reactions, including esterification and crystallization. The process typically includes the use of coformers like saccharin to enhance the dissolution and stability of the compound .
Chemical Reactions Analysis
Types of Reactions: Adefovir dipivoxil dimer undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions include various derivatives of adefovir dipivoxil, which can be further modified for specific therapeutic applications .
Scientific Research Applications
Adefovir dipivoxil dimer has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying nucleoside analogs and their interactions with biological molecules.
Biology: Investigated for its effects on viral replication and its potential use in gene therapy.
Medicine: Primarily used in the treatment of chronic hepatitis B virus infections. .
Industry: Utilized in the pharmaceutical industry for the development of antiviral drugs and formulations.
Comparison with Similar Compounds
Tenofovir disoproxil fumarate: Another nucleotide analog used in the treatment of HBV and HIV infections.
Lamivudine: A nucleoside analog used in the treatment of HBV and HIV infections.
Entecavir: A nucleoside analog with potent activity against HBV.
Uniqueness: Adefovir dipivoxil dimer is unique due to its enhanced stability and bioavailability compared to other similar compounds. Its ability to efficiently cross biological barriers and reach targeted cells makes it a valuable therapeutic agent in the treatment of chronic hepatitis B virus infections .
Properties
CAS No. |
323201-05-4 |
|---|---|
Molecular Formula |
C₄₁H₆₄N₁₀O₁₆P₂ |
Molecular Weight |
1014.95 |
Synonyms |
Adefovir Dipivoxil Impurity B; 2,2-Dimethyl-propanoic Acid Methylenebis[imino-9H-purine-6,9-diyl-2,1-ethanediyloxymethylenephosphinylidynebis(oxymethylene)] Ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








